4'-Azetidinomethyl-2,6-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4’-Azetidinomethyl-2,6-dimethylbenzophenone is a chemical compound with the molecular formula C19H21NO . It has a molecular weight of 279.4 g/mol . The compound is also known by other names such as (4-(Azetidin-1-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C19H21NO/c1-14-5-3-6-15(2)18(14)19(21)17-9-7-16(8-10-17)13-20-11-4-12-20/h3,5-10H,4,11-13H2,1-2H3
. The Canonical SMILES representation is CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.4 g/mol . It has a XLogP3-AA value of 4 . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound is 279.162314293 g/mol . The topological polar surface area of the compound is 20.3 Ų . The compound has 21 heavy atoms . The complexity of the compound is 345 .Scientific Research Applications
Pharmaceutical Research
4’-Azetidinomethyl-2,6-dimethylbenzophenone: is utilized in pharmaceutical research as a reference standard for drug formulation and testing. Its stable structure allows for the development of new pharmacological compounds, particularly in the realm of precision medicine where specificity and efficacy are paramount .
Material Science: Biomedical Materials
In the field of biomedical materials, this compound shows promise due to its structural integrity. It could be used in the synthesis of biocompatible polymers that are essential for medical implants and tissue engineering applications.
Electronic Materials
The electronic materials sector benefits from the compound’s potential in creating novel organic semiconductors. These materials are crucial for developing more efficient and miniaturized electronic components.
Energy Materials
4’-Azetidinomethyl-2,6-dimethylbenzophenone: may play a role in the synthesis of materials for energy storage systems. Its chemical properties could lead to advancements in battery technology and energy capture systems, such as solar cells.
Analytical Chemistry
In analytical chemistry, this compound is used as a calibration standard in chromatography and spectrometry. This ensures accurate measurement of chemical substances in various samples, which is vital for quality control and research.
Chemical Synthesis
This compound is a valuable intermediate in chemical synthesis. It can be used to create complex molecules with high precision, which is essential for the development of new chemicals and materials.
Chromatography
The compound’s unique structure makes it suitable for use as a stationary phase in chromatography. This application is critical for the separation of complex mixtures into their individual components.
Analytical Research
In analytical research, 4’-Azetidinomethyl-2,6-dimethylbenzophenone serves as a standard for method development and validation. Researchers rely on it to ensure the reliability and accuracy of their analytical methods.
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-5-3-6-15(2)18(14)19(21)17-9-7-16(8-10-17)13-20-11-4-12-20/h3,5-10H,4,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOVQFRSFDJVBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642806 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898756-67-7 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.